molecular formula C23H31ClN2O3 B12358908 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Cat. No.: B12358908
M. Wt: 419.0 g/mol
InChI Key: JMMQEYSVKUYOMY-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Substitution Reactions: The phenethyl and methoxy groups are introduced through substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Potential analgesic or anesthetic properties.

    Industry: Could be used in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for this compound would depend on its interaction with biological targets:

    Molecular Targets: It may interact with receptors in the nervous system, such as opioid receptors.

    Pathways Involved: The compound could modulate pain pathways or neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: Another piperidine derivative with potent analgesic properties.

    Loperamide: A piperidine derivative used to treat diarrhea.

Uniqueness

2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have unique properties due to its specific substitution pattern and functional groups, which could influence its pharmacological profile and chemical reactivity.

Properties

Molecular Formula

C23H31ClN2O3

Molecular Weight

419.0 g/mol

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C23H30N2O3.ClH/c1-27-18-23(26)25(20-8-10-22(28-2)11-9-20)21-13-16-24(17-14-21)15-12-19-6-4-3-5-7-19;/h3-11,21H,12-18H2,1-2H3;1H

InChI Key

JMMQEYSVKUYOMY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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